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Compound Name: 3-Oxopentanedial

Cat. No.: B15178327 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
3-Oxopentanedial, also known as 3-oxoglutaraldehyde, is a dialdehyde containing a central

ketone functional group. Its chemical structure suggests a high degree of reactivity, making it a

molecule of interest for various chemical syntheses and potential biological applications. This

technical guide provides a comprehensive overview of the known and predicted chemical

properties of 3-oxopentanedial, including its physicochemical characteristics, reactivity, and

spectroscopic profile. Due to the limited availability of experimental data for this specific

compound, this guide combines computed data with established principles of organic chemistry

to offer a thorough theoretical framework for researchers.

Chemical and Physical Properties
The fundamental chemical and physical properties of 3-Oxopentanedial are summarized in

the table below. The majority of these data are computed values obtained from publicly

available chemical databases, providing a solid theoretical foundation in the absence of

extensive experimental validation.[1]
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Property Value Source

Molecular Formula C₅H₆O₃ PubChem[1]

Molecular Weight 114.10 g/mol PubChem[1]

IUPAC Name 3-oxopentanedial PubChem[1]

CAS Number 57011-17-3 PubChem[1]

Canonical SMILES C(C=O)C(=O)CC=O PubChem[1]

InChI
InChI=1S/C5H6O3/c6-3-1-

5(8)2-4-7/h3-4H,1-2H2
PubChem[1]

XLogP3-AA (Computed) -0.8 PubChem[1]

Hydrogen Bond Donor Count

(Computed)
0 PubChem[1]

Hydrogen Bond Acceptor

Count (Computed)
3 PubChem[1]

Rotatable Bond Count

(Computed)
4 PubChem[1]

Exact Mass (Computed) 114.0317 g/mol PubChem[1]

Topological Polar Surface Area

(Computed)
51.2 Å² PubChem[1]

Complexity (Computed) 94.2 PubChem[1]

Note: Experimental data for properties such as melting point, boiling point, and solubility are

not readily available in the scientific literature. Given its structure with multiple polar functional

groups, 3-Oxopentanedial is expected to be soluble in water and polar organic solvents.

Reactivity and Stability
The chemical reactivity of 3-Oxopentanedial is dominated by the presence of two aldehyde

functional groups and one ketone functional group.
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Tautomerism: Similar to other aldehydes with α-hydrogens, 3-Oxopentanedial can undergo

keto-enol tautomerism. The presence of the ketone and two aldehyde groups offers multiple

possibilities for enolization, which can influence its reactivity in different chemical environments.

Reactivity with Amines: The aldehyde groups are highly electrophilic and are expected to react

readily with primary and secondary amines to form imines (Schiff bases). This reactivity is

analogous to that of glutaraldehyde, a well-known cross-linking agent. The bifunctional nature

of 3-Oxopentanedial allows for the potential to cross-link molecules containing amine groups,

such as proteins and peptides.

3-Oxopentanedial

Diimine
(Schiff Base)

+

2 R-NH₂

+
2 H₂O

+

Click to download full resolution via product page

Figure 1: General reaction scheme of 3-Oxopentanedial with primary amines.

Stability: While specific stability data is unavailable, molecules with multiple carbonyl groups,

particularly aldehydes, can be prone to oxidation and polymerization, especially in the

presence of light, air, or catalytic impurities. It is advisable to store 3-Oxopentanedial under

inert atmosphere and at low temperatures.

Proposed Synthesis
A specific, detailed experimental protocol for the synthesis of 3-Oxopentanedial is not well-

documented in publicly accessible literature. However, a plausible synthetic route can be

proposed based on established organic chemistry principles. One potential approach involves

the ozonolysis of a suitable cyclic precursor.

Proposed Experimental Protocol: Ozonolysis of 1,4-Cyclohexadien-3-one

Dissolution: Dissolve 1,4-cyclohexadien-3-one in a suitable solvent that is inert to ozone,

such as dichloromethane or a mixture of dichloromethane and methanol, and cool the
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solution to -78 °C using a dry ice/acetone bath.

Ozonolysis: Bubble ozone gas through the solution. Monitor the reaction progress by thin-

layer chromatography (TLC) until the starting material is consumed. The solution will typically

turn blue when excess ozone is present.

Quenching: Purge the solution with an inert gas, such as nitrogen or argon, to remove

excess ozone.

Reductive Workup: Add a reducing agent, such as dimethyl sulfide or triphenylphosphine, to

the solution at -78 °C and then allow the mixture to slowly warm to room temperature. This

step cleaves the ozonide intermediate to yield the desired dialdehyde-ketone.

Purification: Remove the solvent under reduced pressure. The crude product can then be

purified by column chromatography on silica gel using an appropriate solvent system (e.g., a

gradient of ethyl acetate in hexanes).

Starting Material Reaction Steps Product

1,4-Cyclohexadien-3-one 1. O₃, CH₂Cl₂/MeOH, -78 °C
 

2. Me₂S or PPh₃
 

3-Oxopentanedial
 

Click to download full resolution via product page

Figure 2: Proposed synthetic workflow for 3-Oxopentanedial.

Predicted Spectroscopic Data
Experimental spectroscopic data for 3-Oxopentanedial are not available. The following are

predicted spectral features based on its chemical structure.

¹H NMR Spectroscopy:

Aldehydic Protons (-CHO): Expected to appear as a triplet in the downfield region, typically

between δ 9-10 ppm. The coupling would be to the adjacent methylene protons.
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Methylene Protons (-CH₂-): The four protons of the two methylene groups are chemically

equivalent due to the symmetry of the molecule. They are adjacent to both a carbonyl group

(ketone) and an aldehyde group. These protons are expected to appear as a doublet in the

region of δ 2.5-3.5 ppm, coupled to the aldehydic protons.

¹³C NMR Spectroscopy:

Aldehyde Carbonyl Carbons (C=O): Expected to be the most downfield signals, in the range

of δ 190-205 ppm.

Ketone Carbonyl Carbon (C=O): Also a downfield signal, typically in the range of δ 205-220

ppm.

Methylene Carbons (-CH₂-): Expected to appear in the range of δ 30-50 ppm.

Infrared (IR) Spectroscopy:

C=O Stretching (Aldehyde and Ketone): A strong, sharp absorption band is expected in the

region of 1700-1740 cm⁻¹. Due to the presence of three carbonyl groups, this band may be

broad or show multiple overlapping peaks.

C-H Stretching (Aldehyde): A characteristic pair of weak to medium bands is expected

around 2720 cm⁻¹ and 2820 cm⁻¹.

C-H Stretching (Aliphatic): Absorption bands corresponding to the methylene C-H stretching

will appear in the region of 2850-3000 cm⁻¹.

Potential Biological Activity and Applications
There is currently no specific information in the scientific literature regarding the biological

activity or signaling pathways associated with 3-Oxopentanedial. However, based on its

structural similarity to glutaraldehyde, a potent biocide and cross-linking agent, it is plausible

that 3-Oxopentanedial could exhibit similar properties. Its ability to react with primary amines

suggests potential applications in:

Bioconjugation and Cross-linking: As a homobifunctional cross-linker for proteins and other

biomolecules.
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Antimicrobial Agent: Potentially as a disinfectant or sterilant.

Drug Development: As a scaffold or intermediate in the synthesis of more complex bioactive

molecules.

Further research is required to explore and validate these potential applications.

Conclusion
3-Oxopentanedial is a reactive trifunctional carbonyl compound with potential for a variety of

chemical applications. While experimental data on its properties are scarce, this guide provides

a robust theoretical framework based on computed data and established chemical principles.

The proposed synthetic route and predicted spectroscopic data offer a starting point for

researchers interested in the synthesis and characterization of this molecule. The potential for

this compound as a cross-linking agent and in drug discovery warrants further investigation into

its reactivity and biological activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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